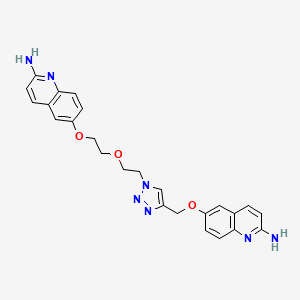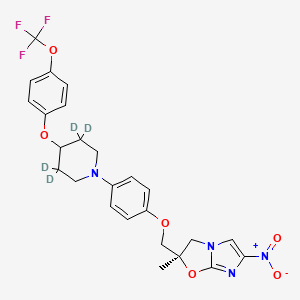
Delamanid-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delamanid-d4-1 is a deuterium-labeled derivative of Delamanid, a compound used primarily in the treatment of multidrug-resistant tuberculosis. Delamanid belongs to the nitro-dihydro-imidazooxazole class of compounds and exhibits potent antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Delamanid-d4-1 involves the incorporation of deuterium atoms into the Delamanid molecule. This process typically includes the following steps:
Reduction: The reduction of the nitro group to an amine.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Cyclization: The formation of the imidazooxazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Delamanid-d4-1 undergoes various chemical reactions, including:
Oxidation: The conversion of the nitro group to other functional groups.
Substitution: The replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Delamanid-d4-1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Delamanid in biological samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Delamanid.
Medicine: Investigated for its potential use in combination therapies for the treatment of multidrug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular agents and drug formulations.
Mecanismo De Acción
Delamanid-d4-1 exerts its effects by inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase, to mediate its antimycobacterial activity. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
Comparación Con Compuestos Similares
Similar Compounds
Pretomanid: Another nitroimidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.
Bedaquiline: A diarylquinoline compound that targets the mycobacterial ATP synthase.
Uniqueness
Delamanid-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and drug metabolism research .
Propiedades
Fórmula molecular |
C25H25F3N4O6 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2 |
Clave InChI |
XDAOLTSRNUSPPH-JUENFIMFSA-N |
SMILES isomérico |
[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] |
SMILES canónico |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


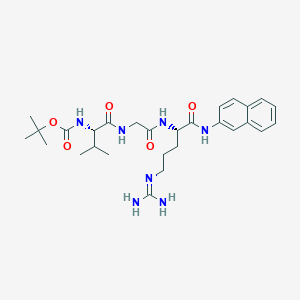

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
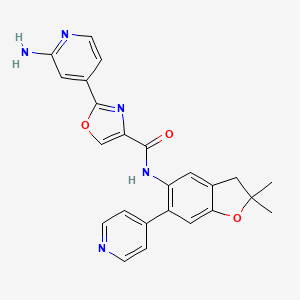
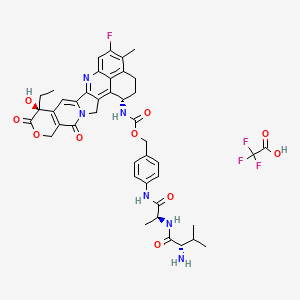
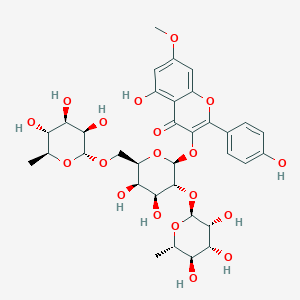
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)


![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)

